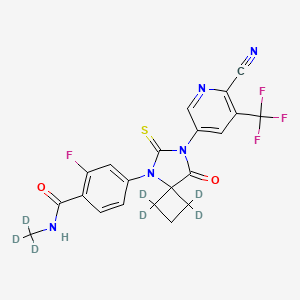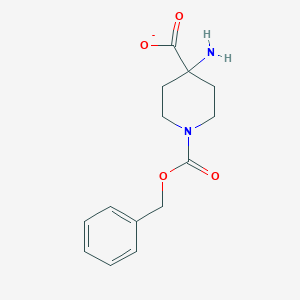
Citronellol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Citronellol-d6, also known as (±)-Citronellol-d6, is a deuterated form of citronellol. It is a stable isotope-labeled compound where six hydrogen atoms are replaced by deuterium. Citronellol itself is a natural monoterpenoid, commonly found in essential oils such as citronella oil, rose oil, and geranium oil. The deuterated form, this compound, is primarily used in scientific research as a tracer in various studies due to its stable isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Citronellol-d6 can be synthesized through the hydrogenation of geraniol or nerol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as copper chromite. The process ensures the replacement of hydrogen atoms with deuterium, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale hydrogenation processes using deuterium gas. The reaction conditions are carefully controlled to achieve high yields and purity. The use of homogeneous catalysts can also be employed to produce specific enantiomers of this compound .
Chemical Reactions Analysis
Types of Reactions
Citronellol-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form citronellal-d6 or other oxidized derivatives.
Reduction: It can be reduced to form dihydrothis compound.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Citronellal-d6, citronellic acid-d6.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives depending on the reagents used.
Scientific Research Applications
Citronellol-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace the biochemical pathways of citronellol.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of fragrances and flavorings, as well as in the study of essential oil compositions .
Mechanism of Action
Citronellol-d6 exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
Neuroprotective: Modulates oxidative stress and mitochondrial dysfunction, protecting neuronal cells from apoptosis.
Antioxidant: Reduces the levels of reactive oxygen species and nitric oxide, thereby preventing cellular damage
Comparison with Similar Compounds
Similar Compounds
Linalool-d6: Another deuterated monoterpenoid with similar applications in research.
Geraniol-d6: A deuterated form of geraniol, used in similar studies as Citronellol-d6.
Nerol-d6: Deuterated nerol, also used as a tracer in biochemical studies
Uniqueness
This compound is unique due to its specific isotopic labeling, which allows for precise tracing in metabolic and chemical studies. Its wide range of biological activities, including anti-inflammatory and neuroprotective effects, also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
162.30 g/mol |
IUPAC Name |
8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)oct-6-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3/i1D3,2D3 |
InChI Key |
QMVPMAAFGQKVCJ-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCCC(C)CCO)C([2H])([2H])[2H] |
Canonical SMILES |
CC(CCC=C(C)C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-N-[4-[[(2R)-4-[4-[7-[[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoyl]piperazin-1-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carboxamide](/img/structure/B12366606.png)

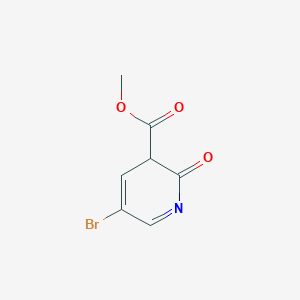

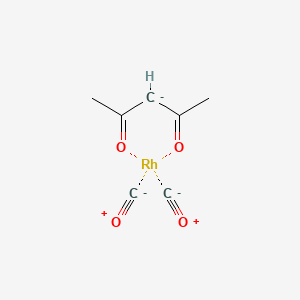
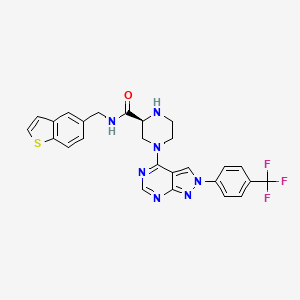
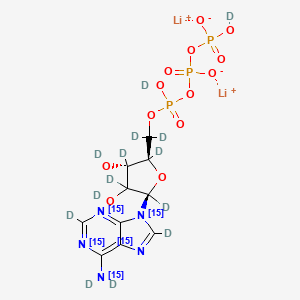

![rac-N-{3-[(2R,4R)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide](/img/structure/B12366652.png)
![(2S,3R,4S,5S,6R)-2-[4-[(1S,2R)-1,3-dihydroxy-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propyl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12366655.png)
